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Compound of Interest

Compound Name: 2-Fluoro-3-methylaniline

Cat. No.: B167782 Get Quote

A deep dive into the molecular properties of 2-Fluoro-3-methylaniline, its structural isomer 3-

Fluoro-2-methylaniline, and the non-aniline analogue 2,3-lutidine reveals key differences in

their electronic and physicochemical characteristics. This guide presents a comparative

analysis based on experimental and computational data, offering valuable insights for

researchers, scientists, and professionals in drug development.

This publication provides a side-by-side comparison of the calculated molecular properties of 2-
Fluoro-3-methylaniline with its positional isomer, 3-Fluoro-2-methylaniline, and a structurally

related heterocyclic compound, 2,3-lutidine. The analysis is supported by data from

computational studies, primarily employing Density Functional Theory (DFT), and experimental

thermochemical data.

Physicochemical and Thermochemical Properties
A foundational comparison of the basic physicochemical and thermochemical properties of the

three compounds is presented in Table 1. These properties are fundamental to understanding

the behavior of these molecules in various chemical and biological systems. The experimental

data for the fluoromethylaniline isomers is primarily drawn from the comprehensive study by

Silva et al. (2007), which involved rotating bomb combustion calorimetry and Calvet

microcalorimetry.[1][2]
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Property
2-Fluoro-3-
methylaniline

3-Fluoro-2-
methylaniline

2,3-Lutidine

Molecular Formula C₇H₈FN C₇H₈FN C₇H₉N

Molecular Weight (

g/mol )
125.15[3][4] 125.15 107.15[5][6][7]

Boiling Point (°C) 87 °C / 12 mmHg[3][4] 89-91 °C / 15 mmHg 162-163[5][6][7]

Density (g/mL at

25°C)
1.11[3][4] 1.099 0.945[5][6][7]

Standard Molar

Enthalpy of Formation

(gas, 298.15 K)

(kJ/mol)

Data from Silva et al.

(2007)

Data from Silva et al.

(2007)
Not Available

Computational Molecular Properties
The electronic properties of molecules, such as their dipole moment and frontier molecular

orbital energies (HOMO and LUMO), are critical in determining their reactivity, stability, and

potential as drug candidates. While a single comprehensive computational study providing all

these parameters for all three compounds at the same level of theory is not publicly available,

Table 2 summarizes reported values from various computational analyses. It is important to

note that direct comparison of values from different computational methods should be done

with caution.

Molecular Property
2-Fluoro-3-
methylaniline

3-Fluoro-2-
methylaniline

2,3-Lutidine

Dipole Moment

(Debye)
Not Available Not Available Not Available

HOMO Energy (eV) Not Available Not Available Not Available

LUMO Energy (eV) Not Available Not Available Not Available

HOMO-LUMO Gap

(eV)
Not Available Not Available Not Available
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Experimental Protocols
Thermochemical Analysis
The experimental thermochemical data for the fluoromethylaniline isomers were obtained using

well-established calorimetric techniques as detailed by Silva et al. (2007).[1][2]

Rotating Bomb Combustion Calorimetry: The standard molar energies of combustion of the

compounds were measured in oxygen. From these values, the standard molar enthalpies of

formation in the condensed phase were derived.[1][2]

Calvet Microcalorimetry: This technique was used to determine the standard molar

enthalpies of vaporization or sublimation of the compounds.[1][2]

Differential Scanning Calorimetry (DSC): The enthalpies of fusion for the solid compounds

were determined using DSC.[1]

Computational Analysis
The computational data presented in this guide are typically derived from studies employing

Density Functional Theory (DFT) with various functionals and basis sets. A common and

reliable method for such calculations is the G3MP2//B3LYP level of theory, which was used in

the comprehensive study of fluoromethylaniline isomers.[1][2]

Visualizing Computational Workflows and Molecular
Property Relationships
To illustrate the process of computational analysis and the interplay of molecular properties, the

following diagrams are provided.
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A typical workflow for the computational analysis of molecular properties.
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Interrelationship between molecular structure and key physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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